Amido ethyl meloxicam is a known impurity found in meloxicam [, ]. It is formed as a by-product during the synthesis of meloxicam and its presence, even in trace amounts, can impact the quality and efficacy of the drug substance. Therefore, its identification, quantification, and control are crucial in the pharmaceutical industry [].
Amido Ethyl Meloxicam, also known as Meloxicam Impurity, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) meloxicam. This compound is primarily studied in the context of pharmaceutical quality control and drug formulation due to its potential implications on the safety and efficacy of meloxicam-based medications.
Meloxicam was originally developed in the 1990s and is widely used for its anti-inflammatory and analgesic properties. Amido Ethyl Meloxicam arises during the synthesis or degradation of meloxicam, which can occur through various chemical processes. Understanding its formation is crucial for ensuring the purity of pharmaceutical products containing meloxicam.
Amido Ethyl Meloxicam falls under the classification of pharmaceutical impurities. It is categorized as a small organic molecule with potential biological activity, although its specific pharmacological effects are less studied compared to its parent compound, meloxicam.
The synthesis of Amido Ethyl Meloxicam can be achieved through several methods, often involving modifications of the synthetic routes used for meloxicam itself. One common approach includes:
The synthesis process may involve:
Amido Ethyl Meloxicam shares structural similarities with meloxicam but differs in its side chain configuration. The molecular formula can be represented as , indicating additional functional groups compared to meloxicam.
Amido Ethyl Meloxicam can undergo various chemical reactions:
These reactions are significant in understanding the stability and degradation pathways of Amido Ethyl Meloxicam during storage and formulation processes.
Research indicates that compounds similar to Amido Ethyl Meloxicam may exhibit varying degrees of COX inhibition, influencing their potential therapeutic effects.
Relevant data regarding these properties are essential for formulation scientists working on drug delivery systems involving meloxicam derivatives.
Amido Ethyl Meloxicam is primarily utilized in:
Amido Ethyl Meloxicam (chemical name: N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide) shares the core benzothiazine scaffold of Meloxicam but differs in the N-alkylation of the carboxamide group. While Meloxicam possesses a free amide hydrogen (Chemical Formula: C₁₄H₁₃N₃O₄S₂; MW: 351.4 Da), Amido Ethyl Meloxicam incorporates an ethyl group at that position (C₁₆H₁₇N₃O₄S₂; MW: 379.45 Da) [2] [5] [8]. This modification disrupts the molecule’s ability to inhibit cyclooxygenase-2 (COX-2) effectively. The structural change alters hydrogen-bonding capacity and steric orientation, critical for Meloxicam’s preferential binding to the COX-2 enzyme active site [5] [7]. Consequently, Amido Ethyl Meloxicam lacks the anti-inflammatory and analgesic properties of the parent drug, classifying it as a pharmacologically insignificant impurity [4].
Table 1: Structural and Molecular Comparison of Meloxicam and Amido Ethyl Meloxicam
Property | Meloxicam | Amido Ethyl Meloxicam |
---|---|---|
Chemical Formula | C₁₄H₁₃N₃O₄S₂ | C₁₆H₁₇N₃O₄S₂ |
Molecular Weight | 351.4 Da | 379.45 Da |
CAS Number | 71125-38-7 | 881399-30-0 |
Key Structural Feature | Free amide hydrogen | N-Ethyl carboxamide |
Pharmacological Activity | COX-2 inhibitor | Inactive impurity |
The control of Amido Ethyl Meloxicam aligns with stringent global regulatory frameworks, including ICH Q3A(R2) and Q3B(R2) guidelines, which mandate the identification, quantification, and reporting of impurities exceeding threshold levels in active pharmaceutical ingredients (APIs) [4] [9]. As a "specified impurity," its levels in Meloxicam batches must be rigorously monitored to ensure patient safety, as unrecognized impurities may introduce unforeseen toxicological risks [3]. Regulatory agencies require manufacturers to establish strict acceptance criteria—typically below 0.1% w/w—supported by validated analytical methods [6]. This impurity’s significance is heightened in Abbreviated New Drug Applications (ANDAs), where demonstrating comparability to reference listed drugs necessitates comprehensive impurity profiles, including structurally related compounds like Amido Ethyl Meloxicam [2] [4]. Failure to adequately control this impurity can result in regulatory rejection, product recalls, or market withdrawal [6].
Pharmacopoeial monographs for Meloxicam in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) explicitly require the identification and quantification of specified and unspecified impurities. While Amido Ethyl Meloxicam is not yet listed as a named impurity in USP monographs, it falls under the category of "other impurities" for which manufacturers must establish internal specifications [3] [6]. Regulatory-compliant analysis requires high-purity reference standards of Amido Ethyl Meloxicam (≥95% purity), characterized by techniques including:
Suppliers like SynZeal and LGC Standards provide traceable reference materials with comprehensive Certificates of Analysis (CoA) detailing characterization data, batch-to-batch consistency, and storage conditions (typically -20°C) [6] [8]. These standards enable pharmaceutical manufacturers to validate analytical methods for impurity quantification during stability studies, method validation (AMV), and quality control (QC) testing [4].
Table 2: Analytical and Regulatory Profile of Amido Ethyl Meloxicam
Parameter | Requirement/Specification | Application Context |
---|---|---|
Purity | ≥95% (HPLC) | Reference standard qualification |
Storage | -20°C; protected from light | Long-term stability |
Pharmacopeial Status | Listed as "in-house impurity" | ANDA filings, QC testing |
Testing Methods | HPLC (USP/EP methods), LC-MS/MS, NMR | Identification, assay, stability studies |
Regulatory Limit | ≤0.1% w/w (typical) | Batch release specifications |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8